
8-Phenyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyloctanoate is an organic compound with the chemical formula C14H18O2. It is a derivative of octanoic acid, where a phenyl group is attached to the eighth carbon of the octanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Phenyloctanoate can be synthesized through the oxidation of N-octyl aldehyde. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under alkaline conditions . Another method involves the thiol–ene reaction, where a thiol group is added to an alkene in the presence of a radical initiator .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves bulk solutions of sodium this compound. This is achieved by dispersing the acid in deuterated water (D2O) and adding sodium deuteroxide (NaOD) dropwise until complete dissolution. The final pH is adjusted to prevent hydrolysis of the carboxylate surfactant .
Análisis De Reacciones Químicas
Types of Reactions: 8-Phenyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
8-Phenyloctanoate has several applications in scientific research:
Chemistry: Used as a surfactant in micellization studies.
Biology: Incorporated into microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups.
Medicine: Studied for its potential in developing antiviral peptides.
Industry: Utilized in the production of biodegradable polymers and possible biomedical applications.
Mecanismo De Acción
The mechanism of action of 8-Phenyloctanoate involves its interaction with various molecular targets and pathways. For instance, in the context of antiviral peptides, the compound’s lipidated analogues show potent inhibition of Hepatitis B virus by binding to the Sodium Taurocholate Co-Transporting Polypeptide (NTCP) receptor on hepatocytes . This interaction blocks the entry pathway of the virus, preventing infection.
Comparación Con Compuestos Similares
- 6-Phenylhexanoic Acid
- 7-Phenylheptanoic Acid
- 3-Hydroxy-8-Phenyloctanoate
Comparison: 8-Phenyloctanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to 6-Phenylhexanoic Acid and 7-Phenylheptanoic Acid, this compound has a longer carbon chain, which can influence its micellization behavior and interaction with other molecules . Additionally, its lipidated analogues have shown higher binding effectiveness in antiviral studies .
Propiedades
Fórmula molecular |
C14H19O2- |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
8-phenyloctanoate |
InChI |
InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16)/p-1 |
Clave InChI |
VZECIAZMSHBQOC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


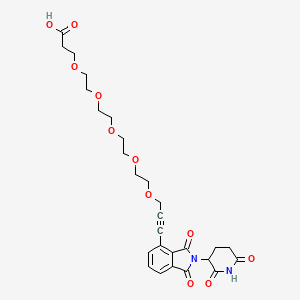

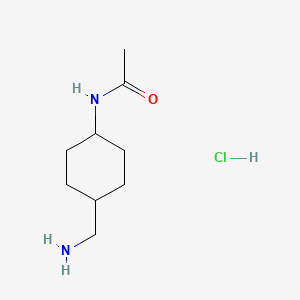
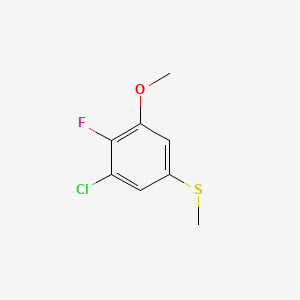

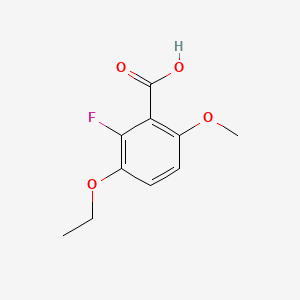
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
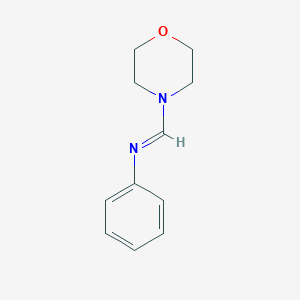
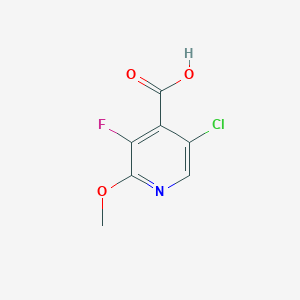

![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
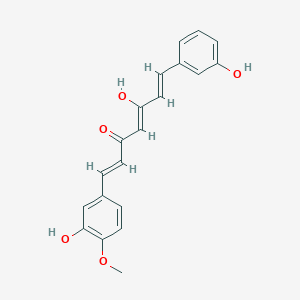
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

